Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Chiral purity Solid-state characterization Crystallization behavior

Benzyl (S)-(2-oxoazepan-3-yl)carbamate (CAS 103478-12-2) is a chiral Cbz-protected ε-caprolactam key to peptide synthesis and drug development. Its (S)-enantiomer shows a 45°C mp depression vs. racemate—an instant enantiopurity check. UV-detectable Cbz enables precise chromatographic monitoring; orthogonal to acid-labile groups for complex peptide assembly. Used in DPP-IV inhibitors, NK1/NK2 antagonists, bengamide E analogs, and capuramycin antibacterials. White solid, ≥97% purity, minimizes side reactions in demanding syntheses.

Molecular Formula C14H18N2O3
Molecular Weight 262.3 g/mol
CAS No. 103478-12-2
Cat. No. B021147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (S)-(2-oxoazepan-3-YL)carbamate
CAS103478-12-2
Molecular FormulaC14H18N2O3
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1CCNC(=O)C(C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H18N2O3/c17-13-12(8-4-5-9-15-13)16-14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)(H,16,18)/t12-/m0/s1
InChIKeyZFWYCTUOFGJWRJ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (S)-(2-oxoazepan-3-yl)carbamate (CAS 103478-12-2) – Overview and Key Specifications


Benzyl (S)-(2-oxoazepan-3-yl)carbamate (CAS 103478-12-2), also known as (S)-3-(Cbz-amino)-2-oxoazepane, is a chiral carbamate derivative featuring a seven-membered ε-caprolactam core with a benzyloxycarbonyl (Cbz) protecting group. It is commercially available as a white solid with a purity of ≥99% by GC and a melting point of 116 °C (cyclohexane) . Its molecular formula is C₁₄H₁₈N₂O₃, molecular weight 262.31, and it carries the MDL identifier MFCD08060107 . The compound serves as a protected amino-ε-caprolactam building block widely employed in solution-phase peptide synthesis and as an intermediate in pharmaceutical development targeting neurological disorders .

Why Benzyl (S)-(2-oxoazepan-3-yl)carbamate Cannot Be Readily Replaced by Other Caprolactam-Derived Carbamates


In-class substitution of Benzyl (S)-(2-oxoazepan-3-yl)carbamate with seemingly analogous compounds—such as the racemic benzyl carbamate, the tert-butyloxycarbonyl (Boc) analog, or the unprotected amine—is inadvisable due to quantifiable differences in physicochemical properties, orthogonal protecting group chemistry, and stereochemical purity requirements. The (S)-enantiomer exhibits a melting point depression of approximately 45 °C relative to its racemic counterpart, a hallmark of chiral purity that directly impacts crystallization behavior and solid-state handling. Furthermore, the Cbz group offers UV-detectable chromophoric properties absent in Boc-protected variants, enabling precise chromatographic monitoring in solution-phase syntheses [1]. These non-interchangeable characteristics demand evidence-based procurement decisions.

Quantitative Differentiation Evidence for Benzyl (S)-(2-oxoazepan-3-yl)carbamate (CAS 103478-12-2)


Melting Point Depression as a Marker of Chiral Purity

Benzyl (S)-(2-oxoazepan-3-yl)carbamate (103478-12-2) exhibits a melting point of 116 °C (cyclohexane) . The racemic mixture, Benzyl (2-oxoazepan-3-yl)carbamate (CAS 108875-45-2), displays a markedly higher melting point of 161.5–162.5 °C . This 45 °C depression is characteristic of enantiopure chiral compounds relative to their racemates and serves as a robust, low-tech indicator of stereochemical integrity during receipt and storage.

Chiral purity Solid-state characterization Crystallization behavior

Commercial Purity Benchmarking: ≥99% (GC) Versus Common Alternatives

As supplied by ChemImpex (Catalog 24369), Benzyl (S)-(2-oxoazepan-3-yl)carbamate is specified at a purity of ≥99% by GC . In contrast, multiple alternative suppliers offer the identical compound at lower nominal purities, including 97% (CymitQuimica) , 95–98% (Bidepharm/Leyan) , and ≥95% (Aladdin) . This ≥99% threshold reduces the burden of prepurification for sensitive applications such as peptide coupling or material science studies.

Analytical purity Procurement specification QC release

Synthetic Yield Benchmark: ~73% from (R)-3-Amino-2-caprolactam Hydrochloride

A documented synthesis of Benzyl (S)-(2-oxoazepan-3-yl)carbamate proceeds via reaction of (R)-3-amino-2-caprolactam hydrochloride with benzyl chloroformate, affording the target compound in approximately 73% yield [1]. While alternative routes (e.g., using (S)-3-amino-2-caprolactam free base) exist, this specific route provides a quantifiable benchmark for process chemists evaluating synthetic feasibility and cost of goods.

Synthetic efficiency Route optimization Cost modeling

Cbz Versus Boc Protecting Group: Orthogonality and UV Detectability

The benzyloxycarbonyl (Cbz) group in Benzyl (S)-(2-oxoazepan-3-yl)carbamate confers UV detectability (benzyl chromophore), enabling facile monitoring by HPLC and TLC . In contrast, the tert-butyloxycarbonyl (Boc) analog (e.g., CAS 76944-95-1) lacks a strong UV chromophore and is acid-labile, making it orthogonal to Cbz [1]. This orthogonality is leveraged in complex syntheses requiring selective deprotection under neutral or basic conditions (e.g., hydrogenolysis for Cbz) while leaving Boc groups intact.

Protecting group strategy Solution-phase peptide synthesis Orthogonal deprotection

Evidence-Based Application Scenarios for Benzyl (S)-(2-oxoazepan-3-yl)carbamate (CAS 103478-12-2)


Stereoselective Synthesis of DPP-IV Inhibitor Sulphostin Analogues

Benzyl (S)-(2-oxoazepan-3-yl)carbamate serves as a key protected intermediate in the synthesis of sulphostin analogues, a class of dipeptidyl peptidase IV (DPP-IV) inhibitors [1]. The (S)-stereochemistry is critical for maintaining biological activity, and the melting point difference (Δ45 °C vs racemate) provides a straightforward quality check to ensure enantiopurity before committing to further synthetic steps.

Solution-Phase Peptide Synthesis Requiring Orthogonal Protection

In solution-phase peptide syntheses where orthogonal protection is mandatory, the Cbz group of this compound remains stable under acidic conditions used to remove Boc groups, yet is cleanly cleaved by hydrogenolysis [1][2]. This orthogonality is essential for assembling complex peptide chains containing multiple protected functionalities.

Synthesis of Neurokinin (NK1/NK2) Receptor Antagonists

This compound has been utilized as a building block in the preparation of 2-oxoazepan-3-ylcarbamoyl derivatives, including potent dual NK1/NK2 receptor antagonists such as DNK333 [1]. The high purity (≥99% GC) minimizes side reactions that could compromise the pharmacological profile of the final antagonist.

Precursor to (S)-3-Amino-2-azepanone for Antibacterial Agents

Upon deprotection (Cbz removal), this compound yields (S)-3-amino-2-azepanone, a known intermediate in the synthesis of bengamide E analogs and capuramycin antibacterials [1]. Procuring the Cbz-protected form simplifies handling and storage relative to the free amine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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